molecular formula C3H7NO B166372 N-methylacetamide CAS No. 79-16-3

N-methylacetamide

Cat. No.: B166372
CAS No.: 79-16-3
M. Wt: 73.09 g/mol
InChI Key: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
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Description

N-Methylacetamide is an organic compound with the molecular formula C3H7NO. It is a derivative of acetamide where one hydrogen atom on the nitrogen is replaced by a methyl group. This compound is known for its use as a solvent and an intermediate in organic synthesis. It appears as a white crystalline solid and is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylacetamide can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of acetic acid and methylamine. The process involves aminating, evaporating water, evaporating acid, and fractionating . The reaction temperature is maintained at 70-80°C, and the reaction time is approximately 2 hours .

Chemical Reactions Analysis

Hydrolysis in High-Temperature Water

NMA undergoes hydrolysis to produce acetic acid and methylamine , with the reaction being reversible .

Kinetics and Mechanism

  • Rate Law : First-order in both NMA and water at subcritical and supercritical conditions .

  • pH Dependence :

    • Low pH : Rate increases with acid concentration (acid-catalyzed).

    • High pH : Rate increases with base concentration (base-catalyzed).

    • Near-neutral pH : Rate is pH-insensitive, proceeding via an Sₙ2 mechanism with water as the nucleophile .

ConditionDominant MechanismKey Products
Acidic (pH <4)Acid-catalyzed hydrolysisAcetic acid, Methylamine
NeutralSₙ2 with waterAcetic acid, Methylamine
Basic (pH >9)Base-catalyzed hydrolysisAcetic acid, Methylamine

Activation Energy : ΔG‡ ≈ 87 kJ/mol for near-neutral conditions .

Chlorination with Hypochlorous Acid (HOCl)

NMA reacts with HOCl to form N-chlorinated derivatives, critical in biochemistry and environmental chemistry .

Mechanistic Pathways

Three pathways were computationally evaluated:

  • Direct N-chlorination : Disfavored (ΔG‡ > 100 kJ/mol).

  • O-chlorination followed by rearrangement : Higher energy barrier.

  • Iminol intermediate formation :

    • NMA tautomerizes to iminol (NH form).

    • Iminol reacts with HOCl via low-barrier transition stateG‡ = 87.3 kJ/mol) .

Experimental Validation : Rate constant k = 0.0036 M⁻¹s⁻¹ at 298 K .

Industrial Production

  • Acetic Acid + Methylamine :

    • Reacted at 70–80°C for 2 hours .

    • Yield: ~210 kg per batch after distillation .

  • Acetic Anhydride + Methylamine :

    • Faster reaction, higher purity .

Reactivity in Dediazoniation Reactions

NMA traps aryl cations generated from arenediazonium ions (e.g., 2,4,6-trimethylbenzenediazonium) :

  • Products : Aryl imidates (from O-trapping) and amides (from N-trapping).

  • Selectivity :

    • O-trapping : 10–40% more selective than water.

    • N-trapping : >10× less selective than water .

Alkaline Hydrolysis

In basic aqueous solutions, NMA hydrolysis proceeds via:

  • Tetrahedral Intermediate Formation :

    • Ancillary water molecule facilitates proton transfer .

  • Rate-Determining Step : Breakdown of the intermediate (ΔH‡ ≈ 65–70 kJ/mol) .

Environmental and Biological Relevance

  • Chlorination Byproducts : Implicated in toxic disinfection byproducts in water treatment .

  • Peptide Bond Model : Used to study protein folding and aggregation .

Scientific Research Applications

Structural and Spectroscopic Studies

NMA is often used as a model compound for studying peptide bonds due to its simple structure that mimics the backbone of proteins.

  • Molecular Dynamics Simulations : Research indicates that NMA can aid in understanding the structural properties of peptide fragments. For instance, studies using ab initio density functional theory (DFT) have shown that NMA exhibits unique hydrogen bonding characteristics that stabilize its liquid state, which is crucial for modeling protein secondary structures .
  • Spectroscopic Analysis : Near-infrared (NIR) spectroscopy has been employed to study the self-association of NMA in various solvents. The results reveal that the association number of NMA varies significantly with solvent type and concentration, providing insights into molecular interactions relevant to protein folding mechanisms .

Solvation Properties

NMA serves as an important solvent in biochemical applications due to its polar nature and ability to form hydrogen bonds.

  • Hydrophobic Collapse Studies : In mixtures with water, NMA demonstrates hydrophobic collapse phenomena similar to those observed in protein folding. This behavior provides a simplified model for understanding complex biological processes . The clustering dynamics of NMA and water molecules have been extensively analyzed using two-dimensional infrared (2D IR) spectroscopy, revealing significant insights into molecular organization and dynamics .

Chemical Shift Predictions

NMA is utilized in predicting chemical shifts in proteins, which is essential for nuclear magnetic resonance (NMR) studies.

  • Density Functional Database : Automated predictions of chemical shifts for nitrogen and carbon nuclei in proteins have been developed using NMA complexes as reference systems. This application enhances the accuracy of structural elucidation in protein studies .

Biochemical Applications

NMA's role extends into biochemistry, particularly concerning solvation effects on proteins and other biomolecules.

  • Antifreeze Proteins : Studies have shown that NMA can influence the solvation properties of antifreeze proteins, affecting their ability to inhibit ice crystal growth. This research highlights the potential of NMA in understanding cryoprotection mechanisms at a molecular level .

Toxicological Assessments

Understanding the safety profile of NMA is crucial for its application in industrial chemistry.

  • Health Assessments : According to human health tier II assessments, NMA is considered non-carcinogenic and non-sensitizing based on QSAR modeling results. This assessment supports its safe use in various applications, including pharmaceuticals and industrial processes .

Data Tables

SolventAssociation Number
ChloroformHigher than CCl₄
DichloromethaneModerate
AcetonitrileLower than CCl₄

Case Studies

  • Hydrophobic Collapse Dynamics : A study employing 2D IR spectroscopy demonstrated that NMA-water mixtures exhibit enhanced clustering behaviors compared to bulk water, providing insights into protein folding mechanisms.
  • Spectroscopic Characterization : Research utilizing near-infrared spectroscopy revealed that the mean association number of NMA varies significantly with temperature and concentration, indicating its potential as a model system for studying molecular interactions.
  • Chemical Shift Prediction : Automated predictions based on density functional theory have improved the accuracy of chemical shift calculations for proteins, showcasing the utility of NMA in structural biology.

Mechanism of Action

At the molecular level, N-Methylacetamide interacts with other compounds by forming hydrogen bonds. This interaction influences the reaction kinetics and thermodynamics. The mechanism of action involves its ability to stabilize reaction intermediates and transition states, thereby promoting the progression of chemical reactions .

Comparison with Similar Compounds

N-Methylacetamide can be compared with other similar compounds such as:

    Acetamide: The parent compound of this compound, where the nitrogen is bonded to two hydrogen atoms instead of one methyl group.

    N,N-Dimethylacetamide: A derivative where both hydrogen atoms on the nitrogen are replaced by methyl groups.

    N-Methylformamide: A similar compound where the acetic acid moiety is replaced by formic acid.

This compound is unique due to its specific structure, which allows it to act as both a solvent and an intermediate in various chemical reactions. Its ability to form hydrogen bonds and stabilize reaction intermediates makes it particularly valuable in organic synthesis and industrial applications .

Biological Activity

N-methylacetamide (NMA) is a small organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of NMA, including its antimicrobial properties, interactions with proteins, and potential applications in drug design.

Chemical Structure and Properties

This compound is an amide with the chemical formula C3H7NO\text{C}_3\text{H}_7\text{NO}. Its structure features a methyl group attached to the nitrogen atom of the acetamide functional group, which influences its solubility and reactivity.

Antimicrobial Activity

NMA has been studied for its antibacterial properties. A study examining various bioactive compounds revealed that this compound exhibited promising antibacterial activity against several bacterial strains, including:

  • Agrobacterium tumefaciens
  • Escherichia coli
  • Pectobacterium carotovorum
  • Sarcina lutea
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were as follows:

Bacterial StrainMIC (μg/mL)
Agrobacterium tumefaciens8
Escherichia coli128
Pectobacterium carotovorum64
Sarcina lutea500
Staphylococcus aureus500

These results indicate that NMA possesses significant antibacterial properties, particularly against A. tumefaciens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Protein Interactions and Computational Studies

NMA serves as a model compound in studies related to protein-ligand interactions due to its structural similarity to peptide bonds. Recent research has utilized machine learning techniques to predict the electronic absorption spectra of NMA, enhancing our understanding of its interactions at the molecular level. The findings suggest that NMA can effectively mimic the backbone of proteins, providing insights into peptide bond dynamics and stability .

Hydrophobic Collapse in Mixtures

Studies have shown that NMA-water mixtures exhibit hydrophobic collapse phenomena, where water molecules cluster around NMA, leading to unique solvation dynamics. This behavior is crucial for understanding how small molecules like NMA interact with larger biomolecules and can influence protein folding and stability .

Structure-Activity Relationships

Research on various derivatives of NMA has highlighted the importance of structural modifications on biological activity. For instance, substituents at different positions on the acetamide can significantly alter the inhibitory potency against specific targets. A systematic investigation into these structure-activity relationships has led to the identification of more potent analogs with enhanced biological activity against HIV reverse transcriptase (RT) and other targets .

Case Studies

  • Antiviral Activity : In a study focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs), analogs derived from NMA demonstrated varying degrees of inhibitory activity against HIV-1 RT. The presence of specific substituents at the C4 position was found to enhance inhibitory potency significantly .
  • Neural Network Applications : A case study involving deep learning techniques applied to NMA demonstrated its utility in predicting protein-ligand binding affinities and optimizing drug design processes. This approach allows for rapid screening of potential drug candidates based on their predicted interactions with target proteins .

Q & A

Basic Research Questions

Q. What is the molecular structure of N-methylacetamide (NMA), and why is it a preferred model for studying peptide bonds?

NMA (C₃H₷NO) consists of an acetamide group with a methyl substituent on the nitrogen atom . Its planar amide group closely mimics the peptide bond in proteins, making it a standard model for studying backbone interactions. Researchers use NMA to simulate hydrogen bonding, solvation effects, and conformational dynamics in proteins . For example, CHARMM force fields parameterize peptide bonds using NMA’s geometry and vibrational spectra .

Q. Which spectroscopic techniques are most effective for analyzing NMA’s dissociation and thermodynamic properties?

  • FT-NIR Spectroscopy : Used to study dissociation equilibria and thermodynamic parameters (e.g., ΔH, ΔS) in carbon tetrachloride solutions by monitoring N-H and C=O stretching vibrations .
  • XPS/NEXAFS : Provides electronic structure and fragmentation patterns. Static exchange (STEX) calculations validate spectral features at C, N, and O K-edges .
  • IR Spectroscopy : Distinguishes cis and trans isomers via differences in the 1000–2000 cm⁻¹ range, validated by ab initio molecular dynamics simulations .

Q. How can researchers ensure purity and characterize NMA in experimental workflows?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities in urine or synthetic samples (detection limit: ~0.1 ppm) .
  • Purification Protocols : Solvent recrystallization or vacuum distillation removes residual acetic acid or methylamine .
  • Quality Control : Within-day precision (RSD <5%) and interlaboratory comparisons ensure reproducibility .

Q. What safety protocols are critical when handling NMA in laboratories?

  • Toxicity Data : Rat oral LD₅₀ = 5000 mg/kg; classified as a Group 2B carcinogen (IARC) .
  • PPE Requirements : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Avoid sewer discharge; use chemical neutralization protocols .

Advanced Research Questions

Q. How are molecular dynamics (MD) simulations parameterized for NMA-ion interactions?

  • Polarized Force Fields : Drude oscillator models incorporate ion-amide binding energies (e.g., Na⁺–NMA: −80 kJ/mol) and optimize using ab initio quantum mechanics .
  • DFT/MD Setup : BLYP functional with plane-wave cutoffs (70–80 Ry) and periodic boundary conditions simulate ion solvation in liquid NMA .
  • Validation : Radial distribution functions (RDFs) and coordination numbers match experimental solubility data (e.g., KCl solubility: 0.15 M at 25°C) .

Q. What reaction pathways dominate NMA chlorination, and how are they validated computationally?

  • Iminol Pathway : HOCl reacts with the iminol tautomer (ΔG‡ = 87.3 kJ/mol at G3B3), consistent with experimental rate constants (k = 0.0036 M⁻¹s⁻¹) .
  • Computational Methods : Double-hybrid (B2-PLYP) and global hybrid (M06-2X) methods compare energy barriers across amides (e.g., carbamazepine, phenytoin) .

Q. How do polarized force fields improve ion solvation studies in liquid NMA?

  • Thermodynamic Data : Solvation free energies (ΔGₛₒₗᵥ) for Na⁺ (−295 kJ/mol) and K⁺ (−250 kJ/mol) derived from experimental solubility and MD simulations .
  • Cluster Analysis : Small NMA clusters (≤10 molecules) reveal preferential carbonyl coordination over methyl groups .

Q. How can discrepancies in ion transport properties (e.g., transference numbers) be resolved?

  • Experimental Calibration : Longsworth function plots (e.g., K⁺ transference number: 0.4292 in NMA at 40°C) require low-concentration extrapolation to minimize errors .
  • Method Comparison : Discrepancies (e.g., ±1% vs. Dawson’s data) arise from differences in electrode calibration and ionic strength adjustments .

Q. What advanced IR techniques differentiate cis and trans NMA isomers in solution?

  • Ab Initio MD Simulations : Assign spectral bands (e.g., amide I at 1650 cm⁻¹ for trans) and quantify hydrogen-bond lifetimes (∼2 ps) .
  • Dipolar Correlations : Born charge velocities and Wannier function analysis resolve isomer-specific solvent interactions .

Q. How do organic molecules influence peptide bond hydrolysis mechanisms in NMA?

  • DFT Studies : Hydrolysis proceeds via a tetrahedral intermediate, with activation energies reduced by 10–15 kJ/mol in aqueous/organic solvent mixtures .
  • Solvent Effects : Dielectric constant adjustments (e.g., formamide vs. water) alter proton transfer rates in cluster models .

Properties

IUPAC Name

N-methylacetamide
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InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)
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InChI Key

OHLUUHNLEMFGTQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC
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Molecular Formula

C3H7NO
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Related CAS

51206-97-4 (hydrochloride salt)
Record name N-Methylacetamide
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DSSTOX Substance ID

DTXSID0047167
Record name N-Methylacetamide
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Molecular Weight

73.09 g/mol
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Physical Description

Solid; mp = 28 deg C; [HSDB] White crystalline solid; mp = 26-28 deg C; [Alfa Aesar MSDS]
Record name N-Methylacetamide
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Boiling Point

205 °C
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Flash Point

108 °C
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Solubility

SOL IN CHLOROFORM, Soluble in alcohol, ether, acetone, benzene, In water, 1X10+6 mg/l @ 20 °C
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Density

0.9371 @ 25 °C/4 °C
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Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 23 °C.
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Color/Form

NEEDLES

CAS No.

79-16-3
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Melting Point

28 °C
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Synthesis routes and methods

Procedure details

2 g of 1,7-dihydroxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane were mixed with 3.5 g of N-1-(triethoxysilyl)ethyl-N-methylacetamide, in which 20 mg of zinc acetate had been dissolved. The reaction was followed with the aid of 29Si NMR spectroscopy. After a reaction time of 24 hours at room temperature, the OH groups had reacted quantitatively. The end groups formed were exclusively the desired 1-(N-methylacetamido)ethyldiethoxysiloxy groups. Ethoxydimethylsiloxy groups, which could have formed through reaction of the OH groups with ethanol, were not observed. Triethoxysiloxy end groups, which could have been produced by elimination of N-methylacetamide from the N-1-(triethoxysilyl)ethyl-N-methylacetamide used, were likewise not detectable.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N-1-(triethoxysilyl)ethyl-N-methylacetamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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